molecular formula C17H17N3O2S B2658863 (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 464909-63-5

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2658863
CAS RN: 464909-63-5
M. Wt: 327.4
InChI Key: OOKRMTMSEMNEBM-UHFFFAOYSA-N
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Description

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as BPTP, is a chemical compound that has gained much attention in scientific research due to its potential pharmacological properties. BPTP belongs to the family of prop-enamides, which are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to be mediated by its ability to inhibit the activity of certain enzymes and pathways. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the replication of the influenza virus, suggesting its potential as an anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide and its potential side effects.

Future Directions

There are several future directions for research on (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide. One potential direction is the development of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the potential use of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide as an anti-viral agent against other viruses. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide and its potential side effects, which will be important for the development of safe and effective drugs based on (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide.

Synthesis Methods

The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves the reaction between 4-butoxybenzaldehyde and 2-aminothiazole in the presence of a base, followed by the addition of cyanoacetic acid and subsequent dehydration. The final product is obtained after purification by column chromatography. The yield of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is around 60%, and the purity is confirmed by NMR and IR spectroscopy.

Scientific Research Applications

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Furthermore, (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to have anti-viral activity against the influenza virus by inhibiting viral replication.

properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-3-9-22-15-6-4-13(5-7-15)11-14(12-18)16(21)20-17-19-8-10-23-17/h4-8,10-11H,2-3,9H2,1H3,(H,19,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKRMTMSEMNEBM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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